4E1RCat is an inhibitor of the eIF4F translation initiation complex that blocks eIF4E:eIF4G and eIF4E:4E-BP1 interactions.
4E1RCat
CAS No.:
Cat. No.: VC0516181
Molecular Formula: C28H18N2O6
Molecular Weight: 478.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H18N2O6 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- |
| Standard InChI Key | BBQRBOIMSKMFFO-PGMHBOJBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Characteristics and Structure
4E1RCat, identified by the CAS number 328998-25-0, is chemically known as 4-[(3E)-3-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid. Its molecular formula is C₂₈H₁₈N₂O₆, and commercial preparations typically offer a purity of ≥98%. The compound features a distinctive structure containing furan and pyrrole rings with nitrophenyl and phenyl substituents, creating a molecular scaffold that enables its specific interactions with translation initiation factors .
This chemical structure provides 4E1RCat with the ability to bind to eIF4E and prevent its interactions with partner proteins, thus disrupting the assembly of the translation initiation machinery. The structural characteristics of 4E1RCat are fundamental to its biological activity and therapeutic potential in various disease models.
Mechanism of Action
Inhibition of eIF4F Complex Formation
4E1RCat functions as a structural inhibitor that specifically targets the formation of the eIF4F complex, a crucial assembly in the initiation of cap-dependent mRNA translation. The compound works by interfering with the interaction between eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This mechanism is distinct from competitive inhibitors like 4EGI-1, as 4E1RCat overlaps with the binding site of eIF4E, effectively blocking both eIF4E-eIF4G and eIF4E-4E-BP1 interactions .
Unlike 4EGI-1, which displaces eIF4G from eIF4E and promotes eIF4E-4E-BP1 interaction, 4E1RCat inhibits both interactions simultaneously. This dual inhibitory effect on protein-protein interactions is a defining characteristic of 4E1RCat's mechanism of action and contributes to its efficacy in disrupting translation initiation.
Therapeutic Applications in Cancer Research
Synergistic Effects with Chemotherapeutic Agents
One of the most promising aspects of 4E1RCat is its ability to synergize with conventional chemotherapeutic agents to enhance their efficacy. Research has demonstrated that 4E1RCat can reverse tumor chemoresistance in genetically engineered lymphoma mouse models by sensitizing cancer cells to treatment .
This chemosensitizing property is particularly notable in the Eμ-myc mouse lymphoma model, where 4E1RCat treatment significantly improved response to chemotherapy and prolonged tumor-free survival . The mechanism behind this synergy appears to involve 4E1RCat's ability to lower levels of Mcl-1, an anti-apoptotic protein frequently implicated in chemoresistance .
Combination Therapy in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) research, 4E1RCat has demonstrated significant potential when combined with sorafenib, a standard therapeutic option for advanced HCC. Studies reveal that the inhibition of eIF4E-eIF4G interaction by 4E1RCat synergistically enhances the antitumor effects of sorafenib in HCC cell lines .
The synergistic effect observed appears to be specifically mediated through the disruption of eIF4E-eIF4G interaction, as experiments with 4E-BP1 phosphorylation mutants showed that the eIF4E-4E-BP1 interaction had no significant influence on this synergistic phenomenon . This finding highlights the specificity of 4E1RCat's mechanism in potentiating sorafenib's therapeutic effects in HCC models.
Melanoma Treatment in Combination with Salubrinal
Another significant application of 4E1RCat has been observed in melanoma research when used in combination with salubrinal, an inhibitor of eIF2α dephosphorylation. This combination has shown remarkable synergistic effects in decreasing melanoma cell viability and inhibiting xenograft tumor growth .
The combination treatment was found to be effective across melanoma cell lines regardless of BRAF mutational status, suggesting broad applicability. Importantly, the combination had minimal effects on normal non-cancerous fibroblast cells (FF2441 cell line), indicating potential selectivity for cancer cells .
Cellular and Molecular Effects
Impact on Cell Cycle Progression
Treatment with the combination of 4E1RCat and salubrinal has been shown to significantly impact cell cycle progression in melanoma cell lines. The combination decreases the percentage of cells in S phase while increasing the percentage in G0/G1 phase to a greater extent than either drug alone, indicating cell cycle arrest .
At the molecular level, this cell cycle disruption is accompanied by decreased protein levels of multiple cyclins, including cyclin A2, cyclin B1, cyclin D1, cyclin E2, cyclin H, and Cdk2 . Only cyclin E1 protein levels remained unchanged between treatment groups and controls. These alterations in cyclin expression provide a molecular basis for the observed cell cycle arrest and growth inhibition.
Effects on Protein Synthesis
The inhibition of protein synthesis by 4E1RCat, particularly when combined with other agents, varies across different cell lines. In UACC 903 melanoma cells, the combination of salubrinal and 4E1RCat inhibited protein synthesis more effectively than either drug alone .
Interestingly, in MelJuSo and C8161.Cl9 cell lines, while the combination was able to decrease protein synthesis compared to untreated controls, salubrinal treatment alone sometimes showed greater inhibition of protein synthesis . This variable response suggests potential feedback mechanisms or cell-type specific differences in translation regulation that merit further investigation.
| Serum parameter | Standard range | Vehicle | Salubrinal | 4E1RCat | Combination |
|---|---|---|---|---|---|
| Dose | 1 mg/kg | 15 mg/kg | 1+15 mg/kg | ||
| GLU | 198–232 mg/dl | 178.3 ± 42.19 | 193.3 ± 6.94 | 214 ± 12.5 | 169 ± 2.51 |
| BUN | 18–33.7 mg/dl | 22 ± 5.51 | 29.6 ± 2.33 | 30.3 ± 3.18 | 24.3 ± 4.48 |
| CREA | 0–0.31 mg/dl | 0.13 ± 0.03 | 0.13 ± 0.33 | 0.13 ± 0.03 | 0.16 ± 0.03 |
| CAL | 7.1–10.1 mg/dl | 8.83 ± 1.71 | 10.8 ± 0.11 | 10.7 ± 0.06 | 5.5 ± 1.25 |
| TP | 3.5–7.2 g/dl | 4 ± 1.05 | 5.1 ± 0.17 | 5.26 ± 0.12 | 2.66 ± 0.59 |
| ALB | 2.5–4.8 g/dl | 2.23 ± 0.16 | 2.56 ± 0.08 | 2.63 ± 0.13 | 2.13 ± 0.65 |
| GLOB | 2.5–4.6 mg/dl | 2.3 ± 0.36 | 2.4 ± 0.14 | 2.66 ± 0.06 | 2.23 ± 0.47 |
| ALT | 33–132 U/L | 74.3 ± 19.6 | 55.6 ± 4.37 | 54.3 ± 4.05 | 73.3 ± 17.69 |
| ALKP | 62–209 U/L | 68.3 ± 7.69 | 57.3 ± 7.89 | 76.3 ± 7.54 | 67.2 ± 27.65 |
| TBIL | 0.2–0.9 mg/dl | 0.56 ± 0.27 | 0.53 ± 0.14 | 0.46 ± 0.03 | 0.23 ± 0.08 |
| AMYL | 1,200–2,000 mg/dl | 1,917 ± 280 | 2,110 ± 201 | 1,712 ± 260 | 1,599 ± 348 |
Note: GLU, glucose; BUN, blood urea nitrogen; CREA, creatinine; CAL, calcium; TP, total protein; ALB, albumin; GLOB, globulin; ALT, Alanine aminotransferase; ALKP, alkaline phosphatase; TBIL, total bilirubin; AMYL, amylase. Values outside standard range are particularly noteworthy for the combination treatment regarding CAL and TP levels .
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